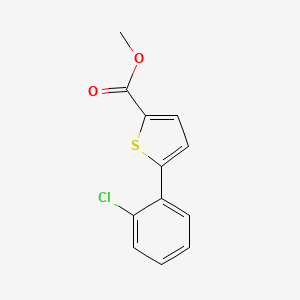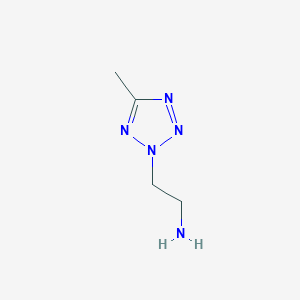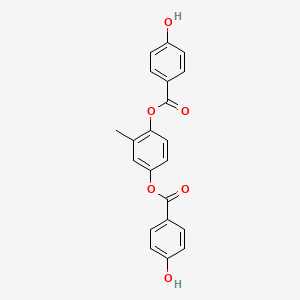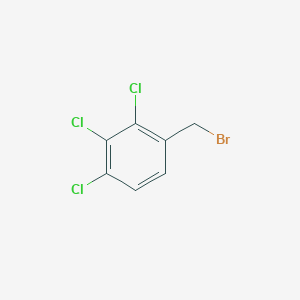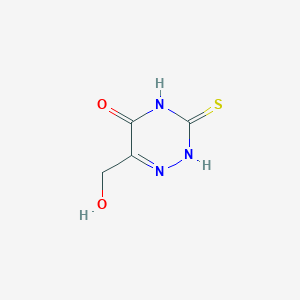
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The presence of a hydroxymethyl group and a thioxo group adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminophenyl-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates or aryl isothiocyanates in the presence of suitable solvents and varying temperature regimes can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the selection of appropriate catalysts and solvents plays a crucial role in achieving the desired product.
化学反応の分析
Types of Reactions
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
1,2,4-Triazine: A basic triazine compound with similar structural features but lacking the hydroxymethyl and thioxo groups.
1,3,5-Triazine: Another triazine derivative with a different arrangement of nitrogen atoms in the ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A triazine derivative with additional heterocyclic rings.
Uniqueness
1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) is unique due to the presence of both hydroxymethyl and thioxo groups, which confer distinct chemical and biological properties
特性
分子式 |
C4H5N3O2S |
|---|---|
分子量 |
159.17 g/mol |
IUPAC名 |
6-(hydroxymethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H5N3O2S/c8-1-2-3(9)5-4(10)7-6-2/h8H,1H2,(H2,5,7,9,10) |
InChIキー |
BZUZUVWERCAEPE-UHFFFAOYSA-N |
正規SMILES |
C(C1=NNC(=S)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


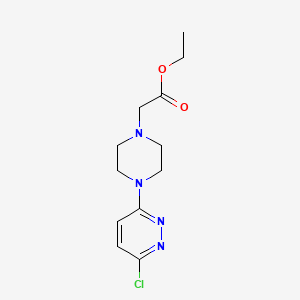
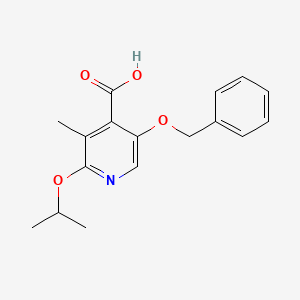
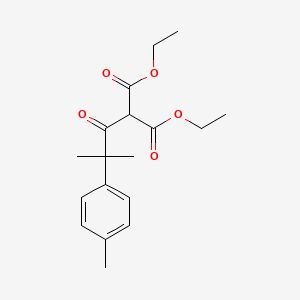
![8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8580916.png)
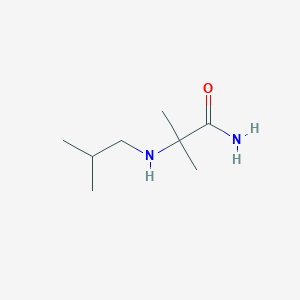
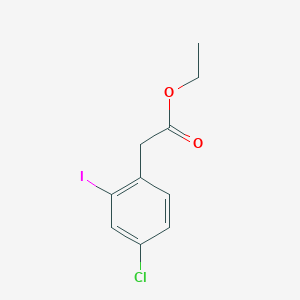
![6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide](/img/structure/B8580957.png)
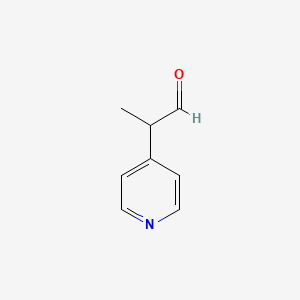
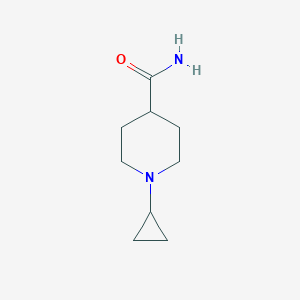
![N-[4-(2-Propeneoxy)phenyl]methanesulfonamide](/img/structure/B8580994.png)
